molecular formula C13H14N2O3S B1386610 [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid CAS No. 1019111-18-2

[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid

Cat. No.: B1386610
CAS No.: 1019111-18-2
M. Wt: 278.33 g/mol
InChI Key: ULWCKQAYTVKDQI-UHFFFAOYSA-N
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Description

[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of the thiazole ring, along with the amino and ethoxy-phenyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid typically involves the formation of the thiazole ring followed by the introduction of the amino and ethoxy-phenyl substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-ethoxybenzaldehyde with thiourea in the presence of a base can lead to the formation of the thiazole ring. Subsequent reactions with suitable reagents can introduce the amino and acetic acid groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of advanced catalytic systems and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino and ethoxy-phenyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can introduce new functional groups onto the thiazole ring.

Scientific Research Applications

[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research.

    Medicine: Its potential therapeutic effects are being explored for the development of new drugs.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring and its substituents can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, the compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler analog that lacks the ethoxy-phenyl and acetic acid groups.

    4-Phenylthiazole: Contains a phenyl group instead of the ethoxy-phenyl group.

    Thiazole-5-acetic acid: Lacks the amino and ethoxy-phenyl groups.

Uniqueness

The presence of both the amino and ethoxy-phenyl groups in [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid distinguishes it from other similar compounds. These substituents contribute to its unique chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[2-amino-4-(4-ethoxyphenyl)-1,3-thiazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-2-18-9-5-3-8(4-6-9)12-10(7-11(16)17)19-13(14)15-12/h3-6H,2,7H2,1H3,(H2,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWCKQAYTVKDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC(=N2)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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